2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
“2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 265.18 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 265.18 .Scientific Research Applications
Synthesis and Characterization
2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride and its derivatives have been a focal point in synthetic chemistry. For instance, a novel derivative, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing the compound's potential in facilitating complex chemical syntheses (Wu Feng, 2011).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of pyridine derivatives, which include the this compound. For example, novel pyridine derivatives have been synthesized and demonstrated variable and modest antimicrobial activity against various bacteria and fungi strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have shown promising results. For instance, compounds with a piperidine structure were synthesized and tested for antiarrhythmic and antihypertensive effects, revealing significant activities in some derivatives. This highlights the compound's potential in developing cardiovascular drugs (Barbara Malawska et al., 2002).
Molecular Design and Spectroscopy
The compound's derivatives have also been used in molecular design, particularly in the field of spectroscopy. For example, synthetic bacteriochlorins with spiro-piperidine motifs were designed, facilitating the tailoring of bacteriochlorin properties for specific applications (Kanumuri Ramesh Reddy et al., 2013).
Quantum Chemical Studies
Quantum chemical and molecular dynamic simulation studies have employed piperidine derivatives to predict inhibition efficiencies in corrosion studies. This research indicates the compound's relevance in material science and corrosion prevention (S. Kaya et al., 2016).
Anticonvulsant Properties
Studies have also explored the anticonvulsant properties of compounds with a piperidine structure. These compounds' crystal structures were analyzed, providing insights into their potential as anticonvulsant drugs (G. Georges et al., 1989).
Insecticidal Activity
Moreover, pyridine derivatives have been investigated for their insecticidal properties. Research in this area shows that these compounds have significant insecticidal activities, which could be beneficial in agricultural applications (E. A. Bakhite et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-5-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRJNMIJLIVJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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